molecular formula C16H26ClNO B1397506 3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-54-4

3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397506
CAS No.: 1220019-54-4
M. Wt: 283.83 g/mol
InChI Key: KTTSJECFADIRKL-UHFFFAOYSA-N
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Description

3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with an isopropyl group at the ortho position of the aromatic ring. The compound’s molecular formula is C₁₆H₂₄ClNO, with a molecular weight of 305.82 g/mol.

Properties

IUPAC Name

3-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-7-3-4-8-16(15)18-11-9-14-6-5-10-17-12-14;/h3-4,7-8,13-14,17H,5-6,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTSJECFADIRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-(2-isopropylphenoxy)ethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidine hydrochloride derivatives share structural similarities but differ in substituents, physicochemical properties, and biological activity. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Piperidine Hydrochloride Derivatives

Compound Name CAS No. Molecular Formula Substituents on Phenoxy Group Molecular Weight (g/mol) Key Properties/Findings
3-[2-(2-Isopropylphenoxy)ethyl]piperidine HCl Not provided C₁₆H₂₄ClNO 2-isopropyl 305.82 Hypothesized CNS activity; no direct toxicity data available.
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl Not provided C₁₄H₂₀Cl₂NO 4-chloro, 2-isopropyl 298.68 Higher halogen content may enhance lipophilicity; no stability data reported .
3-(5-Isopropyl-2-methylphenoxy)piperidine HCl 1219982-14-5 C₁₅H₂₄ClNO 5-isopropyl, 2-methyl 277.82 Methyl group increases steric hindrance; used in intermediate synthesis .
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl Diphenylmethoxy 303.83 High molecular weight; limited solubility in water; acute toxicity data unspecified .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl Not provided C₁₅H₂₀Cl₃NO 2,4-dichloro, 3,5-dimethyl 368.69 Increased halogenation and methylation likely enhance metabolic stability .
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl 1219968-13-4 C₁₅H₂₂ClNO 3-ethyl 283.80 Ethyl substituent may reduce receptor binding affinity compared to isopropyl .

Structural and Functional Insights

Alkyl Groups: The isopropyl group in the target compound may enhance receptor binding compared to methyl or ethyl substituents, as seen in analogues like 3-(5-Isopropyl-2-methylphenoxy)piperidine HCl .

Stability and Degradation: Alkaline conditions degrade similar compounds (e.g., fenoxazoline HCl degrades to 2-(2-isopropylphenoxy)-N-(2-aminoethyl)acetamide), suggesting pH-sensitive instability in the target compound .

Toxicity and Regulatory Status: Acute oral toxicity (Category 4, H302) is documented for 3-(2-Methylphenoxy)piperidine HCl, indicating moderate hazard . 4-(Diphenylmethoxy)piperidine HCl lacks specific ecotoxicological data but is regulated under international frameworks like IECSC and OECD .

Biological Activity

3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly those targeting neurotransmitter systems. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in neurological disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H24ClNO
  • Molecular Weight : 287.82 g/mol

This compound features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system.

The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes:

  • Histamine H3 Receptor : This compound may act as an antagonist or modulator at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and has implications in conditions like Parkinson's disease and Alzheimer's disease .
  • Monoamine Oxidase B (MAO B) : There is evidence suggesting that compounds with similar structures exhibit inhibitory activity against MAO B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO B can lead to increased levels of dopamine, which is beneficial in treating neurodegenerative disorders .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • Affinity for Receptors : Compounds structurally related to this piperidine derivative have shown varying affinities for the human H3 receptor, with some exhibiting Ki values below 100 nM, indicating strong binding potential .
  • MAO B Inhibition : Similar compounds have demonstrated potent inhibition of MAO B with IC50 values often below 50 nM, suggesting that this compound may also possess this inhibitory effect .

Case Studies

  • Parkinson's Disease Models : In animal models of Parkinson's disease, compounds with similar structural characteristics have been shown to improve motor function by increasing dopamine levels in the striatum following MAO B inhibition .
  • Cognitive Function : Other studies indicate that antagonism of the H3 receptor may enhance cognitive function and memory retrieval, making this compound a candidate for further exploration in cognitive disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetAffinity (Ki or IC50)Biological Effect
3-[2-(2-Isopropylphenoxy)ethyl]piperidine HClHistamine H3 RTBDPotential cognitive enhancement
Analog AMAO B<50 nMIncreased dopamine levels
Analog BHistamine H3 R<100 nMModulation of neurotransmitter release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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